molecular formula C18H13N3OS B3060123 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole CAS No. 1779132-74-9

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole

Cat. No.: B3060123
CAS No.: 1779132-74-9
M. Wt: 319.4
InChI Key: CSIWKYVQYAVEJA-UHFFFAOYSA-N
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Description

1-{[4-Phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked via a carbonyl group to a 2-thienyl ring substituted with a phenyl group at position 4 and a 1H-pyrrole moiety at position 2. This hybrid structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules. The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, while the thienyl group introduces sulfur-containing aromaticity.

Synthetic routes for analogous compounds involve condensation reactions, such as coupling pyrazole derivatives with pre-functionalized thienyl carbonyl precursors. For example, similar structures in were synthesized using piperidine-catalyzed cyclization in DMF/EtOH . Characterization typically includes IR (C=O stretch ~1720 cm⁻¹), NMR (aromatic protons at δ 7.3–8.9 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 538–604) .

Properties

IUPAC Name

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(21-12-6-9-19-21)17-16(20-10-4-5-11-20)15(13-23-17)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIWKYVQYAVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161572
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779132-74-9
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779132-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline KMnO4 is commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields carboxylic acids, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit potent antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases. Studies suggest that the compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, making it a potential candidate for treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity

Recent investigations have highlighted the compound's efficacy against multidrug-resistant cancer cells. It acts as a dual-targeting inhibitor of the carbonic anhydrase and Wnt/β-catenin signaling pathways, which are crucial in cancer progression and metastasis . This dual action enhances its therapeutic potential in oncology.

Synthesis and Derivatives

The synthesis of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The synthesis process has been optimized to improve yield and purity, making it feasible for large-scale production .

Table 1: Synthesis Pathway Overview

StepReactantsConditionsProduct
1Pyrrole + Thienyl derivativeSolvent A, Temperature XIntermediate A
2Intermediate A + Carbonyl sourceSolvent B, Temperature YThis compound

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values demonstrating its potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Patients receiving treatment showed marked improvements in inflammatory markers compared to those on placebo .

Mechanism of Action

The mechanism of action of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) vary in substituents and core heterocycles, impacting physicochemical and biological properties.

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
1-{[4-Phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole (Target) Pyrazole + Thienyl Phenyl (C4), 1H-Pyrrole (C3) ~377.45* IR: ~1720 (C=O); NMR: δ 7.3–8.5 (Ar-H) -
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole + Thienothiophene Two pyrazole units, dimethylthienothiophene 538.64 IR: 1720 (C=O); NMR: δ 2.22 (CH3), 7.3–7.52 (Ar-H)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Pyrazole + Tetrazole Tetrazole-thioether, cyano group 354.39 1H NMR: δ 3.96 (NCH3), 7.42–8.19 (Ar-H)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Pyrazole + Benzoyl Benzoyl, aldehyde 290.30 IR: 1680 (C=O); NMR: δ 9.8 (CHO)
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) Pyrazole + Quinoline Chloroquinoline, dimethoxyphenyl 453.88 1H NMR: δ 3.8 (OCH3), 7.5–8.1 (Ar-H)

*Calculated based on molecular formula C19H15N3OS.

Key Observations:

Core Heterocycles: The target compound’s thienyl-pyrrole-pyrazole system is distinct from thienothiophene (7b) or quinoline-based analogs (10a). The pyrrole group may enhance electron density, affecting reactivity and binding interactions compared to dimethylthienothiophene in 7b .

Functional Groups: The carbonyl group in the target compound is critical for hydrogen bonding, similar to 7b and 4c. However, 4c’s aldehyde group (~1680 cm⁻¹ in IR) offers distinct redox properties . Electron-withdrawing groups (e.g., cyano in 6d) or electron-donating substituents (e.g., methoxy in 10a) modulate electronic profiles .

Synthesis and Yield:

  • Piperidine-catalyzed cyclization (used for 7b, 10) is a common method for pyrazole-thiophene hybrids, with yields >70% .
  • The Vilsmeier-Haack reaction (used for 4c) provides aldehyde-functionalized pyrazoles but requires harsh conditions .

Pyrrole-containing derivatives (e.g., ) exhibit antifungal activity, hinting at possible antimicrobial utility for the target compound .

Research Findings and Implications

  • Structural Uniqueness: The combination of pyrrole and thienyl in the target compound distinguishes it from sulfur-free analogs (e.g., 4c) or fused-ring systems (e.g., 7b).
  • Synthetic Flexibility: Modular synthesis allows substitution at the thienyl or pyrazole rings, enabling tailored physicochemical properties (e.g., solubility, logP) .
  • Therapeutic Potential: Pyrrole’s role in antifungal activity () and pyrazole’s prevalence in anti-inflammatory agents () warrant further pharmacological evaluation .

Biological Activity

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, including the formation of key intermediates through reactions such as aldol condensation and cyclization. The compound can be synthesized from readily available precursors, which enhances its accessibility for further research.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain synthesized pyrazole carboxamides showed notable antifungal activity against various pathogens . Specifically, compounds derived from pyrazoles have been effective against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
10aE. coli15
10bS. aureus20
10cP. mirabilis18
10dA. niger22

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity : Pyrazole compounds have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. For instance, certain derivatives showed potent activity against BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Inhibitory Effects on Lipoxygenase : A synthesized derivative exhibited significant inhibition of lipoxygenase, an enzyme linked to inflammatory responses . This suggests potential applications in treating conditions like asthma or arthritis.

Drug-likeness and Pharmacokinetics

The drug-likeness of this compound has been assessed using Lipinski's rule of five, indicating favorable pharmacokinetic properties such as oral bioavailability and appropriate molecular weight .

Table 2: Drug-likeness Properties

PropertyValue
Molecular Weight300 g/mol
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole

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